molecular formula C13H11ClFN B14133581 N-benzyl-2-chloro-4-fluoroaniline

N-benzyl-2-chloro-4-fluoroaniline

Cat. No.: B14133581
M. Wt: 235.68 g/mol
InChI Key: KNXCQJPGPASKES-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-4-fluoroaniline (CAS 906371-83-3) is a substituted aniline derivative of high value in organic and medicinal chemistry research. Its molecular formula is C13H11ClFN, with a molecular weight of 235.68 . This compound serves as a key building block and intermediate in multi-step synthetic pathways, particularly where a protected aniline functionality is required to prevent undesired side reactions . A primary research application involves its use as a model substrate in catalytic hydrogenolysis studies. The presence of both the N-benzyl group and an aromatic halogen, in this case, fluorine, makes it an ideal compound for investigating the selectivity of debenzylation versus dehalogenation reactions using palladium catalysts such as Pd/C . The fluorine atom is of significant interest given its prevalence in pharmaceutical development, and controlling reaction selectivity to preserve the valuable C–F bond is a critical area of study . Researchers utilize this compound to optimize reaction parameters like solvent polarity, catalyst support, and the use of acid or base additives to achieve high-yielding debenzylation to 2-chloro-4-fluoroaniline while minimizing defluorination by-products . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11ClFN

Molecular Weight

235.68 g/mol

IUPAC Name

N-benzyl-2-chloro-4-fluoroaniline

InChI

InChI=1S/C13H11ClFN/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

KNXCQJPGPASKES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

The Significance of Halogenated N Benzylaniline Derivatives in Organic Synthesis

Halogenated N-benzylaniline derivatives are a class of compounds that hold considerable importance in the field of organic synthesis. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the aniline (B41778) ring significantly influences the molecule's electronic properties, reactivity, and biological activity. These derivatives are widely used as intermediates and building blocks in the pharmaceutical, agrochemical, and dye industries. ontosight.ainih.govresearchgate.net

The introduction of halogens can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the carbon-halogen bond provides a reactive site for various cross-coupling reactions, allowing for the construction of complex molecular architectures. For instance, aniline derivatives are crucial for synthesizing a wide range of products, from the indigo (B80030) dye used in blue jeans to rubber processing chemicals and antioxidants. nih.govresearchgate.net

In medicinal chemistry, the specific placement of halogen atoms can lead to compounds with potent biological activities. Research into related structures has shown that N-benzyl derivatives can exhibit promising antimicrobial, antioxidant, and anticancer properties. researchgate.netnih.gov The strategic incorporation of chlorine and fluorine, as seen in N-benzyl-2-chloro-4-fluoroaniline, offers a tailored approach to modifying a molecule's properties for specific applications.

Positioning of N Benzyl 2 Chloro 4 Fluoroaniline Within Advanced Chemical Transformation Methodologies

N-benzyl-2-chloro-4-fluoroaniline is positioned as a versatile scaffold in a variety of advanced chemical transformations. The reactivity of this molecule is dictated by its distinct functional groups: the secondary amine, the benzyl (B1604629) group, and the halogenated aromatic ring.

The N-H bond of the amine can readily participate in reactions such as acylation and alkylation. The aromatic ring, activated by the amine group but also influenced by the electron-withdrawing halogens, is susceptible to electrophilic substitution. The chlorine and fluorine atoms themselves can be targets for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

A study on the oxidation of N-benzylanilines using halogens revealed a mechanism that proceeds through a rate-determining attack of a hypohalite on both the amine nitrogen and a benzyl proton. rsc.org This highlights the intricate reactivity of this class of compounds. Furthermore, synthetic routes to related anilines often involve sequential reactions like imine condensation followed by isoaromatization, demonstrating the utility of these building blocks in constructing complex aromatic systems without the need for metal catalysts. beilstein-journals.org The presence of multiple reactive sites on this compound allows it to be a key player in multi-step synthetic sequences aimed at creating novel and functionalized molecules.

Current Academic Research Trajectories for N Benzyl 2 Fluoroanilines and Analogues

Direct N-Benzylation and Amination Strategies

Direct methods for introducing the benzyl (B1604629) group to the 2-chloro-4-fluoroaniline (B1295073) core are highly sought after for their atom economy and procedural simplicity. These strategies primarily involve catalytic N-alkylation, reductive amination, and nucleophilic aromatic substitution.

Catalytic N-Alkylation Approaches for Aniline (B41778) Scaffolds

Palladium-catalyzed N-alkylation has emerged as a powerful tool for the formation of C-N bonds. While specific examples for the direct N-benzylation of 2-chloro-4-fluoroaniline are not extensively detailed in the provided search results, the general principles of palladium-catalyzed amination are well-established and can be applied to this specific transformation. These protocols typically involve the cross-coupling of an aniline with a benzyl halide or a related electrophile in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for achieving high yields and selectivity.

Reductive Amination Pathways for this compound Synthesis

Reductive amination offers a versatile and widely used method for the synthesis of secondary amines. redalyc.orgorganic-chemistry.org This approach involves the reaction of an aldehyde (benzaldehyde) with an amine (2-chloro-4-fluoroaniline) to form an intermediate imine, which is then reduced in situ to the desired this compound. redalyc.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) being a common choice due to its mildness and selectivity. redalyc.orgias.ac.in The reaction is often carried out in a one-pot fashion, providing a convenient and efficient route to the target molecule. redalyc.org

Recent advancements in this area have focused on the development of more efficient and environmentally friendly catalytic systems. For instance, the use of cation exchange resins like DOWEX(R)50WX8 in conjunction with NaBH4 has been shown to facilitate the reductive amination of various aldehydes and anilines in high yields and with short reaction times. redalyc.org This method offers the advantage of easy work-up and catalyst reusability. redalyc.org

ReactantsReagentsSolventConditionsProductYield
Benzaldehyde (B42025), AnilineNaBH4, DOWEX(R)50WX8THFRoom Temperature, 20 minN-benzylaniline91%

Table 1: Example of Reductive Amination Conditions. redalyc.org

Nucleophilic Aromatic Substitution Reactions Utilizing Fluorinated Precursors

Nucleophilic aromatic substitution (SNAr) presents another viable pathway for the synthesis of this compound. nih.govlibretexts.org This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. nih.govlibretexts.org In the context of synthesizing the target compound, this could involve the reaction of a suitably activated fluorinated benzene (B151609) derivative with benzylamine.

The reactivity of fluoroarenes in SNAr reactions is noteworthy. Although fluorine is a poor leaving group in many contexts, its high electronegativity can activate the aromatic ring towards nucleophilic attack, making it a viable substrate for these transformations. libretexts.org The reaction is particularly effective when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org

Recent research has explored the use of organic photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This method expands the scope of SNAr reactions to include electron-neutral and electron-rich fluoroarenes, opening up new possibilities for the synthesis of complex aniline derivatives. nih.gov

Functional Group Interconversion and Halogenation Reactions

An alternative approach to the synthesis of this compound involves the modification of a pre-existing N-benzylaniline scaffold through halogenation reactions.

Regioselective Halogenation of N-Benzylanilines

The selective introduction of halogen atoms at specific positions on the N-benzylaniline framework is a significant challenge. nih.gov However, recent studies have demonstrated the feasibility of regioselective C-H halogenation. nih.gov For instance, switchable site-selective C(sp2)-H bromination of benzanilides has been achieved by regulating the promoter. nih.gov This approach allows for the controlled synthesis of different regioisomers from the same starting material. nih.gov While this specific example pertains to bromination of benzanilides, the underlying principles of directed C-H activation could potentially be adapted for the regioselective chlorination of N-benzylanilines.

Introduction of Fluorine and Chlorine onto Benzylaniline Frameworks

The synthesis of the target compound requires the presence of both fluorine and chlorine substituents on the aniline ring. This can be achieved through various synthetic strategies. One approach involves starting with a precursor that already contains one of the halogens and then introducing the second. For example, one could start with a fluorinated aniline and then perform a regioselective chlorination.

Green Chemistry Principles in this compound Synthesis

The contemporary synthesis of specialty chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. In the context of producing this compound, a significant intermediate in various industrial applications, advanced synthetic methodologies are being explored to align with these principles. These methods focus on the use of eco-friendly reaction media, energy-efficient techniques, and catalytic processes that enhance atom economy and minimize waste.

Eco-friendly Solvent Systems and Aqueous Media Protocols

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional N-alkylation reactions often rely on volatile organic compounds (VOCs) that are hazardous and difficult to dispose of. Research into greener alternatives has identified several promising solvent systems for the synthesis of N-substituted anilines.

Ionic Liquids (ILs) have emerged as potential green alternatives to conventional solvents. psu.edu These are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. For the N-alkylation of anilines, ILs can act as both the solvent and a promoter of the reaction, often leading to higher selectivity and milder reaction conditions. psu.eduresearchgate.net In the synthesis of N-monoalkyl-substituted anilines, the use of ionic liquids has been shown to be an efficient method. researchgate.net The reaction of anilines with alkyl halides in ionic liquids can lead to the selective formation of the desired secondary amine, minimizing the over-alkylation that often occurs in traditional solvents. psu.edu

Deep Eutectic Solvents (DESs) represent another class of green solvents that are gaining attention. rsc.org DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and can be prepared from inexpensive and readily available starting materials. rsc.org A novel approach for the allylic alkylation of anilines has been described using a deep eutectic solvent composed of choline (B1196258) chloride and lactic acid, which proceeds under very mild, room-temperature conditions without the need for a metal catalyst. rsc.orgchemrxiv.org This methodology has been shown to be effective for a wide range of substrates, suggesting its potential applicability for the N-benzylation of 2-chloro-4-fluoroaniline.

While the use of purely aqueous media for the N-alkylation of hydrophobic anilines presents challenges due to solubility issues, research is ongoing to develop protocols that can be conducted in water. The use of water as a solvent is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Some metal-catalyzed N-alkylation reactions have been successfully performed in water, often with the aid of surfactants or co-solvents to facilitate the reaction.

Solvent SystemReactantsConditionsYieldReference
Ionic LiquidSubstituted Anilines, Alkyl Halides0-25 °CHigh selectivity for mono-alkylation psu.edu
Deep Eutectic SolventAnilines, Allylic AlcoholsRoom TemperatureHigh rsc.orgchemrxiv.org

Microwave-Assisted and Sonochemical Enhancement of Synthesis

To improve reaction efficiency and reduce energy consumption, alternative energy sources to conventional heating are being explored.

Microwave-assisted synthesis has become a well-established technique in green chemistry. nih.gov Microwave irradiation can lead to a significant acceleration of reaction rates, often resulting in shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. slideshare.netbibliotekanauki.plnih.gov In the context of N-alkylation, microwave heating has been successfully applied to the synthesis of various substituted amines. For instance, the microwave-assisted synthesis of anilines from activated aryl halides in aqueous ammonia (B1221849) has been reported, demonstrating a significant reduction in reaction time and the elimination of organic solvents. nih.gov The synthesis of N-acylations has also been shown to be highly efficient under microwave irradiation. slideshare.net While a specific protocol for this compound is not detailed in the literature, the general success of microwave-assisted N-alkylation of anilines suggests its high potential for this synthesis. bibliotekanauki.pllibretexts.org

Sonochemical enhancement utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. While less common than microwave-assisted synthesis, sonochemistry has been applied to various organic transformations, including N-alkylation. The combined use of microwave and ultrasound irradiation has also been explored for the synthesis of ionic liquids, which are precursors in some N-alkylation reactions, showing a significant reduction in reaction times. nih.gov The application of sonochemistry to the synthesis of this compound could potentially offer benefits in terms of reaction speed and efficiency.

TechniqueReactantsConditionsKey AdvantagesReference
Microwave-AssistedAryl Halides, Ammonia130-140 °C, 10-20 minRapid, solvent-free potential, high yield nih.gov
Microwave-AssistedAnilines, Formic AcidMicrowave irradiationReduced reaction time, good yield bibliotekanauki.pl
Microwave/UltrasoundN-heterocycles, Chloroalkanes120-140 °CSignificant reduction in reaction time nih.gov

Metal-Free Catalysis and Atom Economy Considerations in Amide Formation

A key goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives, particularly those that are metal-free, to reduce waste and toxicity. Furthermore, designing reactions with high atom economy is crucial for sustainable chemical production. For the synthesis of this compound, which is an amine, the focus is on the N-alkylation reaction rather than amide formation.

The "Borrowing Hydrogen" (BH) methodology is a powerful and atom-economical strategy for the N-alkylation of amines with alcohols. organic-chemistry.orgacs.orgacs.orgrsc.org In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing the N-alkylated amine. The only byproduct of this reaction is water, leading to a very high atom economy. organic-chemistry.orgrsc.org While often catalyzed by transition metals, recent research has focused on developing more sustainable catalysts, including those based on earth-abundant metals like manganese and iron. rsc.org

Metal-free catalysis for N-alkylation offers an even greener alternative. Organocatalysts, such as N-heterocyclic carbenes (NHCs), have been investigated for the N-alkylation of anilines with alcohols. These catalysts can activate the alcohol for nucleophilic attack by the amine, proceeding through a pathway that avoids the use of metal catalysts.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The traditional N-benzylation of 2-chloro-4-fluoroaniline would likely involve the reaction with benzyl chloride, producing hydrochloric acid as a byproduct, which needs to be neutralized, generating salt waste.

Traditional Method (with Benzyl Chloride): C₆H₅Cl(F)NH₂ + C₆H₅CH₂Cl → C₆H₅Cl(F)NHCH₂C₆H₅ + HCl

Atom Economy = [Mass of Product / (Mass of 2-chloro-4-fluoroaniline + Mass of benzyl chloride)] x 100% = [249.71 / (145.56 + 126.58)] x 100% ≈ 91.8%

Borrowing Hydrogen Method (with Benzyl Alcohol): C₆H₅Cl(F)NH₂ + C₆H₅CH₂OH → C₆H₅Cl(F)NHCH₂C₆H₅ + H₂O

Atom Economy = [Mass of Product / (Mass of 2-chloro-4-fluoroaniline + Mass of benzyl alcohol)] x 100% = [249.71 / (145.56 + 108.14)] x 100% ≈ 98.4%

The calculation clearly demonstrates the superior atom economy of the borrowing hydrogen methodology.

Catalytic SystemReactantsKey FeaturesReference
Ru-based catalystAmines, AlcoholsHigh atom economy (water as byproduct) organic-chemistry.org
Ir-based catalyst on MOFAmines, AlcoholsHeterogeneous, recyclable catalyst acs.org
Ni-based single atom catalystAnilines, AlcoholsEarth-abundant metal, high atom economy acs.orgconsensus.app
Mn-based pincer complexAnilines, AlcoholsEarth-abundant metal, selective mono-alkylation rsc.org

Mechanistic Investigations of Debenzylation and Dehalogenation Processes

The removal of the benzyl protecting group (debenzylation) and the cleavage of carbon-halogen bonds (dehalogenation) are significant reactions for this compound and related compounds. These processes are often achieved through catalytic hydrogenation.

Kinetic Studies of Palladium-Catalyzed Hydrogenation of N-benzyl-4-fluoroaniline

While specific kinetic studies on this compound are not extensively documented, research on the closely related N-benzyl-4-fluoroaniline (NB4FA) provides significant insights. A kinetic study of the palladium-catalyzed hydrogenation of NB4FA in a semi-batch reactor demonstrated that the reaction can proceed via two main pathways: debenzylation to form 4-fluoroaniline (B128567) and toluene, and defluorination (a form of dehalogenation). researchgate.net

The investigation into the hydrogenation of NB4FA revealed that the process involves competitive reactions. The primary desired reaction is the hydrogenolysis of the C-N bond to remove the benzyl group. However, the C-F bond can also undergo hydrogenolysis, leading to defluorination. The study aimed to understand the kinetics to maximize the selective removal of the benzyl group while minimizing the loss of the fluorine substituent. researchgate.net

Influence of Reaction Parameters on Pathway Selectivity and Product Distribution

The selectivity between debenzylation and dehalogenation is highly dependent on various reaction parameters. In the study of N-benzyl-4-fluoroaniline hydrogenation, factors such as temperature, hydrogen pressure, and catalyst concentration were shown to be critical in controlling the product distribution. researchgate.net Optimizing these conditions is key to achieving high yields of the desired product, 4-fluoroaniline, by favoring debenzylation over defluorination. researchgate.net

Below is a table summarizing the general influence of reaction parameters on similar catalytic hydrogenation processes, based on findings from the study of NB4FA. researchgate.net

This data is based on the kinetic study of N-benzyl-4-fluoroaniline and is presented to infer the expected behavior for this compound. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound, substituted with both electron-donating (N-benzylamino) and electron-withdrawing (chloro, fluoro) groups, exhibits complex reactivity in substitution reactions.

Regioselectivity and Electronic Effects of Chloro and Fluoro Substituents

The chloro and fluoro substituents on the aniline ring are electron-withdrawing due to their high electronegativity, which deactivates the aromatic ring towards electrophilic substitution. However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

In this compound, the positions of the substituents are as follows:

-NH-benzyl group: A powerful activating and ortho-, para-directing group.

-Cl group: At the ortho position to the amine.

-F group: At the para position to the amine.

The directing effects of these groups are combined. The strong activating effect of the N-benzylamino group dominates, directing incoming electrophiles to its ortho and para positions. Since the para position is already occupied by fluorine, electrophilic substitution is expected to occur primarily at the remaining ortho positions (positions 3 and 5). The steric hindrance from the adjacent benzylamino and chloro groups would likely favor substitution at position 5.

Nucleophilic Substitution of Halogen Atoms for Derivatization

The electron-deficient nature of the aromatic ring, caused by the electron-withdrawing effects of the chlorine and fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction allows for the replacement of the halogen atoms, particularly the chlorine, with other nucleophiles for further derivatization. Such reactions often require elevated temperatures or the use of catalysts like copper.

Another important derivatization pathway for the parent compound, 2-chloro-4-fluoroaniline, involves the diazotization of the amino group, followed by substitution. For example, 2-chloro-4-fluoroaniline can be converted to 2-chloro-4-fluorobenzonitrile (B42565) through a Sandmeyer reaction, which involves diazotization with sodium nitrite (B80452) in an acidic medium, followed by reaction with cuprous cyanide. google.com This intermediate can then be hydrolyzed to produce 2-chloro-4-fluorobenzoic acid. google.com This demonstrates a powerful method for transforming the aniline functionality, which is also applicable to the N-benzylated derivative after a debenzylation step.

Intramolecular Cyclization and Rearrangement Mechanisms

Currently, there is limited specific information available in the scientific literature regarding intramolecular cyclization and rearrangement mechanisms involving this compound. Such reactions would likely depend on the generation of reactive intermediates or the use of specific catalytic systems designed to promote intramolecular bond formation. Further research is needed to explore these potential pathways.

Formation of Polycyclic Nitrogen-Containing Heterocycles (e.g., Dibenzoazepines, Dibenzazocines)

The construction of dibenzo-fused seven- and eight-membered nitrogen-containing rings, such as dibenzo[b,f]azepines and dibenzo[c,e]azocines, from this compound can be envisioned through intramolecular carbon-nitrogen bond formation. Key strategies that could be employed include transition-metal-catalyzed cross-coupling reactions.

One prominent method is the intramolecular Buchwald-Hartwig amination . This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. In the context of this compound, the reaction would involve the intramolecular coupling between the secondary amine and the aryl chloride. The presence of the benzyl group on the nitrogen atom and the chloro and fluoro substituents on the aniline ring would influence the reactivity of the substrate. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by deprotonation of the amine and subsequent reductive elimination to form the desired heterocyclic ring and regenerate the catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation, influencing both the rate and selectivity of the reaction.

Another viable pathway is the Ullmann condensation , a classical copper-catalyzed method for C-N bond formation. beilstein-journals.org An intramolecular Ullmann-type reaction of this compound would require a copper catalyst, often in the presence of a base and a ligand, at elevated temperatures. The mechanism is thought to proceed through a copper(I) intermediate. While traditionally requiring harsh conditions, modern developments have introduced milder protocols. The fluoro and chloro substituents on the aromatic ring could potentially affect the reaction conditions required for efficient cyclization.

A more recent and innovative approach for the synthesis of dibenzoazepines and dibenzazocines is the microwave-assisted copper-catalyzed intramolecular A(3)-coupling reaction . nih.gov This method offers a diversity-oriented strategy for generating these complex scaffolds. nih.gov For a substrate like this compound, this would likely involve a modification where the benzyl group participates in the coupling. This advanced method highlights the ongoing development of new synthetic routes to access these important heterocyclic systems. nih.gov

The table below summarizes the key features of these potential cyclization strategies for this compound.

Reaction Type Catalyst Key Features Potential Products
Intramolecular Buchwald-Hartwig AminationPalladium complexes with phosphine ligandsMild reaction conditions, high functional group tolerance.Dibenzo[b,f]azepine derivatives
Intramolecular Ullmann CondensationCopper salts with ligandsOften requires higher temperatures, classic method. beilstein-journals.orgDibenzo[b,f]azepine derivatives
Intramolecular A(3)-CouplingCopper catalysts with microwave irradiationRapid and efficient, diversity-oriented synthesis. nih.govDibenzo[c,e]azepine and Dibenzo[c,e]azocine derivatives nih.gov

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization reactions provide an alternative route to polycyclic nitrogen heterocycles from this compound, typically proceeding through electrophilic aromatic substitution or rearrangement pathways.

One potential pathway involves the intramolecular Friedel-Crafts reaction . This would necessitate the in-situ generation of a carbocation on the benzylic methylene (B1212753) group of the N-benzyl substituent. Strong acids, such as polyphosphoric acid (PPA) or triflic acid, could protonate an appropriate functional group on the benzyl ring (if present) or facilitate the formation of a reactive intermediate. This carbocation would then be attacked by the electron-rich aniline ring, leading to cyclization. The position of the cyclization would be directed by the electronic effects of the chloro and fluoro substituents.

Another possibility involves a Pictet-Spengler-type reaction , although this typically requires a more activated system. If the benzyl group were to be modified to contain an aldehyde or a group that can be converted to an iminium ion under acidic conditions, an intramolecular cyclization onto the aniline ring could occur.

Furthermore, acid-mediated ring opening and cyclization of related N-benzyl-azetidinones have been shown to produce benzazepinones. researchgate.net While not a direct reaction of this compound itself, it suggests that if this starting material were converted to a suitable precursor, such as an N-benzyl-cinnamamide derivative, subsequent treatment with a strong acid like triflic acid could induce cyclization to form a seven-membered ring. researchgate.net The mechanism of this transformation involves the formation of a stabilized carbocation intermediate which then undergoes an intramolecular electrophilic attack on the aniline ring.

The feasibility and outcome of these acid-catalyzed reactions are highly dependent on the specific reaction conditions and the substitution pattern of the starting material. The electron-withdrawing nature of the chloro and fluoro groups on the aniline ring would decrease its nucleophilicity, potentially making intramolecular electrophilic substitution more challenging and requiring strong acid catalysis.

Advanced Spectroscopic and Spectrometric Characterization of N Benzyl 2 Chloro 4 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment of individual atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation

Proton and Carbon-13 NMR are fundamental techniques for mapping the hydrogen and carbon frameworks of N-benzyl-2-chloro-4-fluoroaniline.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the benzyl (B1604629) group and the substituted aniline (B41778) ring. The methylene (B1212753) (-CH2-) protons of the benzyl group typically appear as a singlet or a doublet, depending on the coupling with the adjacent NH proton. The aromatic protons of the benzyl ring usually present as a multiplet in the range of 7.2-7.4 ppm. The protons on the 2-chloro-4-fluoroaniline (B1295073) ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group. For instance, in N-benzyl-2-chloroaniline, the carbon signals appear at specific chemical shifts, and similar patterns with additional fluorine coupling would be expected for this compound. rsc.org The chemical shifts for the related compound N-benzyl-4-fluoroaniline show the carbon attached to fluorine as a doublet with a large coupling constant, a feature anticipated in the target molecule. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl -CH₂-~4.3~48
Benzyl Aromatic C-H7.2-7.4127-129
Aniline Aromatic C-H6.6-7.3115-130
Aniline C-F-~157 (d, J ≈ 240 Hz)
Aniline C-Cl-~120
Aniline C-N-~144

Note: These are predicted values based on related structures and general NMR principles. Actual values may vary.

Fluorine-19 (¹⁹F) NMR for Detailed Fluorinated Aniline Analysis

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated organic compounds. The ¹⁹F NMR spectrum of this compound provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal is indicative of the electronic environment, while coupling to neighboring protons (³JHF and ⁴JHF) provides valuable structural information. For instance, in (E)-N-benzylidene-4-fluoroaniline, the ¹⁹F NMR signal appears at -117.8 ppm. rsc.org The presence of the chlorine atom at the ortho position in this compound is expected to influence the ¹⁹F chemical shift. The observation of diastereotopic fluorine signals can occur when a prochiral group is attached to a molecule with a stereogenic center. semanticscholar.orgmdpi.com

Application of Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in this compound. This would be particularly useful in assigning the complex spin systems of the aromatic protons on both the benzyl and the aniline rings.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon signal to its attached proton(s), resolving any ambiguities in the one-dimensional spectra. nih.gov

These 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure, confirming the connectivity and spatial relationships of the atoms within this compound. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman) Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and vibrational modes within a molecule.

Characteristic Vibrational Modes and Functional Group Identification

The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretch: A characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C Stretch: Aromatic C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected in the range of 1250-1350 cm⁻¹.

C-F Stretch: The C-F stretching vibration is a strong band typically observed in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration generally appears in the 600-800 cm⁻¹ region. researchgate.net

The combined analysis of FT-IR and FT-Raman spectra provides a more complete vibrational profile, as some modes may be more active in one technique than the other. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-HStretch3300-3500
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960
C=CStretch1400-1600
C-NStretch1250-1350
C-FStretch1000-1300
C-ClStretch600-800

Note: These are predicted values based on typical functional group frequencies. Actual values may vary.

Potential Energy Distribution (PED) Analysis for Accurate Band Assignments

For a precise assignment of the observed vibrational bands, a Potential Energy Distribution (PED) analysis can be performed. This computational method calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to each normal mode of vibration. By comparing the calculated vibrational frequencies and PEDs with the experimental FT-IR and FT-Raman data, a definitive assignment of the spectral bands can be achieved. core.ac.uk This analysis helps to understand the extent of vibrational coupling between different functional groups within the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. In the case of this compound, mass spectrometric techniques, particularly high-resolution mass spectrometry (HRMS), are indispensable for unambiguous molecular formula confirmation and for gaining insight into its chemical architecture.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in the identification of a newly synthesized compound or for the confirmation of its identity in complex matrices. For this compound, the theoretical exact masses for the molecular ions can be calculated based on its chemical formula, C₁₃H₁₁ClF N.

Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate natural abundance ratio of 3:1), the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion peak. libretexts.org The molecular ion containing the ³⁵Cl isotope ([M]⁺) will be observed at a specific m/z value, while the molecular ion containing the ³⁷Cl isotope ([M+2]⁺) will appear at an m/z value that is two units higher. The relative intensity of these peaks should be approximately 3:1, a signature that confirms the presence of a single chlorine atom in the molecule. libretexts.org

The table below presents the predicted high-resolution mass spectrometry data for the molecular ions of this compound.

Ion FormulaCalculated m/zIsotopeRelative Abundance (%)
[C₁₃H₁₁³⁵ClNF]⁺249.0564[M]⁺100
[C₁₃H₁₁³⁷ClNF]⁺251.0535[M+2]⁺~32

This is a predictive table based on theoretical calculations.

The high-resolution measurement of these m/z values with a high degree of accuracy, typically to four or five decimal places, allows for the confident assignment of the elemental formula C₁₃H₁₁ClF N, distinguishing it from other potential compounds with the same nominal mass.

Electron ionization (EI) is a common technique used in mass spectrometry that involves bombarding the sample with high-energy electrons. This process not only ionizes the molecule to produce the molecular ion but also imparts excess energy, leading to its fragmentation into smaller, characteristic ions. tutorchase.com The analysis of these fragment ions provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the bonds with the lowest dissociation energies. The most probable fragmentation patterns are predicted to be:

Benzylic Cleavage: The bond between the benzyl group and the nitrogen atom is susceptible to cleavage. This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common fragmentation pathway for N-benzyl derivatives. The corresponding fragment, the 2-chloro-4-fluoroaniline radical cation, could also be detected.

Alpha-Cleavage: Cleavage of the C-N bond alpha to the aniline ring is another likely fragmentation pathway. This would lead to the formation of a substituted aniline radical cation.

Loss of Halogens: The molecule may also undergo fragmentation through the loss of chlorine or fluorine atoms, although the C-F bond is generally stronger than the C-Cl bond.

The proposed major fragmentation pathways are illustrated in the table below:

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
249.0564C₇H₇⁺ (m/z 91.0548)C₆H₄ClFN
249.0564C₆H₄ClFN⁺ (m/z 158.0016)C₇H₇
249.0564[M-H]⁺ (m/z 248.0486)H
249.0564[M-Cl]⁺ (m/z 214.0870)Cl

This is a predictive table based on established fragmentation principles.

The differentiation of isomers through mass spectrometry can be challenging as they often produce similar fragment ions. However, in some cases, the relative abundances of these fragments can provide clues to the substitution pattern on the aromatic rings. For instance, the fragmentation of different isomers of chloro- and fluoro-substituted N-benzylanilines might show subtle differences in the ratios of key fragment ions, which could be used for their differentiation, particularly when coupled with chromatographic separation techniques like GC-MS or LC-MS/MS. In such tandem mass spectrometry (MS/MS) experiments, specific precursor ions are selected and fragmented, and the resulting product ion spectra can provide more detailed structural information, aiding in the unambiguous identification of isomers.

Computational and Theoretical Chemistry Studies of N Benzyl 2 Chloro 4 Fluoroaniline

Quantum Chemical Descriptors and Reactivity Indices

Fukui Functions for Predicting Sites of Electrophilic and Nucleophilic Attack:Fukui functions provide a more detailed, atom-specific measure of reactivity, indicating which atoms within the molecule are most susceptible to electrophilic or nucleophilic attack.

Without dedicated research, any attempt to present data for these specific subsections for N-benzyl-2-chloro-4-fluoroaniline would be speculative and would not meet the required standards of scientific accuracy based on published findings. The scientific community awaits future research to elucidate the specific computational and theoretical characteristics of this compound.

Crystallographic Analysis and Solid State Studies of N Benzyl 2 Chloro 4 Fluoroaniline

Single Crystal X-ray Diffraction Analysis

As of the latest review of published literature, a single-crystal X-ray diffraction analysis for N-benzyl-2-chloro-4-fluoroaniline has not been reported. Therefore, experimental data regarding its crystal system, space group, and unit cell parameters are not available.

Information not available in published literature.

Information not available in published literature.

Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound is contingent on the successful growth of single crystals and subsequent X-ray diffraction analysis.

Information not available in published literature.

Information not available in published literature.

Information not available in published literature.

Polymorphism and Solid-State Disorder Phenomena6.3.1. Characterization of Different Crystalline Forms of N-benzyl-2-chloro-4-fluoroaniline6.3.2. Analysis of Orientational Disorder and its Structural Implications

Without experimental data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings. The creation of data tables for crystallographic parameters is impossible without a determined crystal structure.

Further experimental research, specifically the synthesis of a single crystal of this compound and its analysis via X-ray diffraction, would be required to generate the information needed to complete the requested article.

Derivatization and Synthetic Utility of N Benzyl 2 Chloro 4 Fluoroaniline

The strategic placement of chloro, fluoro, and benzyl (B1604629) groups on the aniline (B41778) scaffold makes N-benzyl-2-chloro-4-fluoroaniline a highly valuable and versatile molecule for further chemical modifications. These modifications can be systematically introduced at various positions, leading to a wide range of analogues with potentially interesting chemical and physical properties.

Strategic Modifications at the N-benzyl Moiety

The N-benzyl group in this compound offers a prime site for synthetic elaboration. While specific examples of modifications on this exact molecule are not extensively documented in publicly available literature, the principles of N-benzyl group chemistry are well-established. For instance, the benzyl group can be readily cleaved under various hydrogenolysis conditions to yield the parent aniline, 2-chloro-4-fluoroaniline (B1295073). This debenzylation strategy is a common tactic in multi-step synthesis to unmask a primary or secondary amine at a later stage.

Conversely, the aromatic ring of the benzyl group itself can be a target for electrophilic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, or alkyl groups can be introduced, thereby tuning the electronic and steric properties of the entire molecule. Furthermore, derivatives of N-benzylamines are known to be potent anticonvulsants, suggesting that modifications at this position could be a fruitful area of investigation for medicinal chemistry. nih.gov

Systematic Substitutions on the Chlorinated and Fluorinated Phenyl Ring

The 2-chloro-4-fluoroaniline core of the molecule is rich in synthetic handles. The electron-withdrawing nature of the chlorine and fluorine atoms activates the aromatic ring for certain types of reactions and influences the regioselectivity of others. The precursor, 2-chloro-4-fluoroaniline, is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.

One common transformation of anilines is their conversion to diazonium salts, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, including cyano, hydroxyl, and additional halogens. For example, 2-chloro-4-fluoroaniline can be converted to 2-chloro-4-fluorobenzoic acid via a diazotization-cyanation-hydrolysis sequence. While the N-benzyl group would need to be considered in such a sequence, this highlights the potential for functionalization of the aniline ring.

Furthermore, the nitrogen atom of the aniline can be acylated to form amides. For instance, the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been synthesized from 4-fluoro-3-nitroaniline. scielo.br This suggests that this compound could be similarly acylated to introduce a variety of side chains, leading to compounds like N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide. Such derivatives have been explored for their potential biological activities.

PrecursorReagentsProductApplication of Product
2-chloro-4-fluoroaniline1. NaNO₂, HCl; 2. CuCN; 3. H₃O⁺2-chloro-4-fluorobenzoic acidIntermediate for pharmaceuticals and agrochemicals
4-fluoro-3-nitroanilineChloroacetyl chloride, Et₃N2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideStudied for antibacterial properties
2-chloro-4-fluoroanilineBenzyl chlorideThis compoundBuilding block for complex molecules

Construction of Complex Heterocyclic Systems Incorporating the Aniline Core

The this compound scaffold is a valuable precursor for the synthesis of complex heterocyclic systems. The secondary amine provides a nucleophilic center that can participate in cyclization reactions, while the aromatic ring can be involved in various ring-forming strategies.

A notable example of the utility of a related N-benzylated aniline in forming complex heterocycles is the synthesis of N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. Although the synthesis of this specific molecule from this compound is not detailed, its structure clearly demonstrates the potential of the parent compound to be incorporated into more elaborate heterocyclic frameworks. The formation of the thiazole (B1198619) ring and the subsequent acylation highlight the synthetic accessibility of such complex derivatives.

Furthermore, the general reactivity of anilines allows for their incorporation into a wide range of nitrogen-containing heterocycles. For example, substituted anilines are key components in the synthesis of quinolines, indoles, and benzodiazepines, many of which are privileged structures in medicinal chemistry. The presence of the benzyl group and the halogen substituents on the this compound backbone can be exploited to direct the cyclization pathways and to modulate the properties of the resulting heterocyclic systems.

This compound as a Key Intermediate in Complex Molecule Synthesis

The inherent functionality of this compound makes it a strategic building block in the multi-step synthesis of complex organic molecules. Its ability to undergo a variety of chemical transformations allows for the stepwise construction of intricate molecular architectures.

Role as a Versatile Building Block in Multistep Organic Syntheses

As an intermediate, this compound offers a stable yet reactive platform for the sequential addition of molecular complexity. The synthesis of N-benzyl-4-fluoroaniline hydrochloride from benzaldehyde (B42025) and 4-fluoroaniline (B128567) demonstrates the feasibility of forming the N-benzyl aniline core. chemicalbook.com The introduction of the 2-chloro substituent adds another layer of synthetic utility.

The reactivity of the N-H bond allows for reactions such as acylation, alkylation, and sulfonylation, thereby introducing a wide range of functional groups. The aromatic ring, as previously mentioned, can be further functionalized through electrophilic substitution or transition metal-catalyzed cross-coupling reactions. This versatility allows for the strategic planning of synthetic routes where the this compound core is elaborated in a controlled and predictable manner. The related compound, N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide, is noted as a valuable building block for more complex molecules in organic synthesis.

Precursor for the Elaboration of Nitrogen-Containing Polycycles

The construction of polycyclic systems containing nitrogen is a significant area of organic synthesis, and this compound is a promising precursor for such endeavors. The aniline nitrogen can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of fused ring systems.

Methodological Development for this compound Scaffolds

The synthesis and derivatization of this compound are of significant interest due to the utility of substituted anilines as crucial intermediates in the development of pharmaceuticals and other functional organic molecules. beilstein-journals.orgresearchgate.net Methodological advancements have focused on efficient routes to the core scaffold, primarily through the synthesis of the precursor 2-chloro-4-fluoroaniline and its subsequent N-benzylation.

A common pathway to obtain the necessary precursor, 2-chloro-4-fluoroaniline, begins with 4-fluoroaniline. This starting material is first protected as an acetanilide, which then undergoes chlorination. The resulting anilide is subsequently deprotected via acid hydrolysis to yield 2-chloro-4-fluoroaniline. tandfonline.com An alternative approach involves the reduction of a nitrated precursor, such as 4-chloro-2-fluoronitrobenzene, to the corresponding aniline. chemicalbook.com

Once 2-chloro-4-fluoroaniline is synthesized, the introduction of the benzyl group is typically achieved through several established synthetic methodologies. These methods include reductive amination, direct alkylation, and catalyst-mediated N-alkylation reactions.

One of the most direct methods for the synthesis of this compound is the reductive amination of 2-chloro-4-fluoroaniline with benzaldehyde. This two-step, one-pot process involves the initial formation of a Schiff base intermediate, which is then reduced to the target secondary amine. dergipark.org.trmdma.ch Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common and effective choice. mdma.ch The reaction conditions for this process are generally mild. rsc.org

Another well-established method is the direct N-alkylation of 2-chloro-4-fluoroaniline with a benzyl halide, such as benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. dergipark.org.trorgsyn.org To favor the formation of the desired mono-benzylated product over the di-substituted tertiary amine, an excess of the starting aniline is often used. orgsyn.org

More contemporary approaches have explored the use of transition metal catalysts to facilitate the N-benzylation of anilines with benzyl alcohols, which are often more desirable reagents than benzyl halides due to their lower toxicity and greater stability. researchgate.net Cobalt-based catalysts, for instance, have been shown to be effective for the N-alkylation of substituted anilines with benzyl alcohols. researchgate.net Palladium-catalyzed systems have also been developed for the direct benzylation of amino compounds with benzyl alcohols, sometimes even in aqueous media. researchgate.net Furthermore, catalyst- and additive-free methods are emerging, offering greener and more simplified synthetic routes. beilstein-journals.orgnih.gov

The selection of a particular methodology can be guided by factors such as substrate scope, reaction efficiency, cost of reagents, and environmental impact. The following table summarizes various synthetic approaches that can be applied to the preparation of this compound and its derivatives.

Methodology Reactants Reagents & Conditions Key Features Reference
Reductive Amination2-chloro-4-fluoroaniline, BenzaldehydeNaBH₄, MeOHMild conditions, good for mono-alkylation. mdma.chrsc.org
Direct Alkylation2-chloro-4-fluoroaniline, Benzyl chlorideNaHCO₃ or other baseA classical and straightforward method. dergipark.org.trorgsyn.org
Catalytic N-Alkylation2-chloro-4-fluoroaniline, Benzyl alcoholCoNₓ@NC catalyst, t-BuOK, Toluene, 140 °CUtilizes less toxic benzyl alcohol. researchgate.net
Catalyst-Free Synthesis(E)-2-arylidene-3-cyclohexenones, Primary aminesDME, 60 °CEnvironmentally friendly, avoids metal catalysts. beilstein-journals.orgnih.gov

Detailed research findings indicate that for reductive amination, the process can be highly selective for the formation of the secondary amine by careful control of the reaction conditions. mdma.ch In direct alkylation, the stoichiometry of the reactants is a critical parameter to manage the extent of benzylation. orgsyn.org Catalytic methods, while potentially more complex in terms of the catalyst system, offer the advantage of using more benign alkylating agents and can operate under various conditions, including in environmentally friendly solvents like water. researchgate.netresearchgate.net

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